molecular formula C12H11ClF2N2 B1405684 (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride CAS No. 1449117-60-5

(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride

Cat. No. B1405684
M. Wt: 256.68 g/mol
InChI Key: QDGRYYBNDXFJHT-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C12H11ClF2N2 . It has an average mass of 256.679 Da and a monoisotopic mass of 256.057892 Da . This compound is used in scientific research.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H11ClF2N2 . It includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a fluorine atom at the 2-position. The pyridine ring is attached to a phenyl ring (a six-membered carbon ring) at the 4-position, which is substituted with a fluorine atom at the 3-position and a methanamine group at the 4-position .

Scientific Research Applications

1. Biased Agonists of Serotonin Receptors

  • A study described novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed a preference for ERK1/2 phosphorylation and demonstrated potent antidepressant-like activity in preliminary in vivo studies, suggesting potential applications in developing antidepressant drugs (Sniecikowska et al., 2019).

2. Selective Met Kinase Inhibitors

  • Research identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, useful in oncology. One such compound showed significant tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).

3. Photocytotoxic Properties

  • Iron(III) complexes containing derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine were synthesized and their photocytotoxic properties were studied. These complexes exhibited unprecedented photocytotoxicity under red light and showed potential for use in photodynamic therapy (Basu et al., 2014).

4. Synthesis of Complex Molecules

  • The practical synthesis of complex molecules involving derivatives of (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride was described. This synthesis is significant for the development of compounds with potential therapeutic applications (Vaid et al., 2012).

5. Antiosteoclast Activity

  • A study synthesized a new family of boronates using (±)-piperidin-2-yl-methanamine. These compounds exhibited significant antiosteoclast and osteoblast activity, indicating potential applications in bone health and disease (Reddy et al., 2012).

6. Catalysts for Chemical Reactions

  • Ni(II) complexes of tripodal N4 ligands, involving derivatives of (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride, were studied as catalysts for alkane hydroxylation and O-arylation of phenol. The research demonstrated significant catalytic potential and structural reactivity effects induced by fluoro substitution (Kerbib et al., 2020).

7. Alzheimer's Disease Treatment

  • A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including a compound with the (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine structure, was synthesized and assayed as inhibitors of acetylcholinesterase and monoamine oxidase, showing promise for Alzheimer's disease treatment (Kumar et al., 2013).

8. PET Radiotracer Development

  • Research on new GABAB agonists led to the development of fluoropyridyl ether analogues of baclofen, including a compound with (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine structure, for potential PET radiotracer applications. This development is significant for studying GABAB receptors in the brain (Naik et al., 2018).

properties

IUPAC Name

[3-fluoro-4-(2-fluoropyridin-4-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2.ClH/c13-11-5-8(7-15)1-2-10(11)9-3-4-16-12(14)6-9;/h1-6H,7,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGRYYBNDXFJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)C2=CC(=NC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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